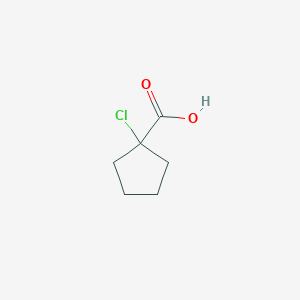

1-Chlorocyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

1-chlorocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H9ClO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) |

InChI Key |

QISARFIWAMHJRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Cyclization

Inspired by prostaglandin lactone synthesis, this method employs a mixed anhydride intermediate to facilitate intramolecular cyclization:

- Precursor Preparation : A chloro-substituted dicarboxylic acid derivative is synthesized.

- Mixed Anhydride Formation : Reaction with 2,4,6-trichlorobenzoyl chloride and triethylamine generates a reactive anhydride.

- Cyclization : 4-Dimethylaminopyridine (DMAP) promotes intramolecular alcoholysis, forming a lactone intermediate.

- Hydrolysis : Acidic or basic conditions cleave the lactone, yielding 1-chlorocyclopentane-1-carboxylic acid.

Key Data :

Phosgene-Mediated Chlorination

Adapted from carboxylic acid chloride synthesis, this route involves:

- Acid Chloride Formation : Cyclopentane-1-carboxylic acid reacts with phosgene (COCl₂) and formamide.

- Selective Hydrolysis : The acid chloride intermediate is hydrolyzed under controlled aqueous conditions to retain the chlorine substituent.

Nucleophilic Substitution of Hydroxyl Precursors

This two-step approach leverages substitution chemistry:

- Hydroxyl Activation : 1-Hydroxycyclopentane-1-carboxylic acid is converted to a tosylate or mesylate.

- Chloride Displacement : Treatment with NaCl in dimethylformamide (DMF) replaces the leaving group with chlorine.

- Requires synthesis of the hydroxyl precursor, which may involve multi-step oxidation pathways.

- Steric hindrance in the cyclopentane ring may reduce substitution efficiency.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Mixed Anhydride Cyclization | 2,4,6-Trichlorobenzoyl chloride, DMAP | 80–82% | High yield, controlled cyclization | Requires anhydrous conditions |

| Phosgene-Mediated | Phosgene, formamide | 60–70% | Direct functionalization | Gas byproducts, coloration issues |

| Nucleophilic Substitution | TosCl, NaCl, DMF | 50–65% | Simple mechanism | Precursor accessibility |

Mechanistic Insights

- Mixed Anhydride Route : The anhydride’s electrophilic carbon undergoes nucleophilic attack by the hydroxyl group, forming a tetrahedral intermediate that collapses to release 2,4,6-trichlorobenzoic acid and cyclize.

- Phosgene Reaction : Protonation of the carboxylic acid enhances electrophilicity, enabling phosgene to act as a chlorinating agent.

Structural and Practical Considerations

- Steric Effects : The cyclopentane ring’s strain influences reaction kinetics, favoring methods with minimal steric demand (e.g., mixed anhydride).

- Byproduct Management : Phosgene-based methods require gas-scrubbing systems to separate CO₂ and HCl.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) undergoes typical reactions observed in carboxylic acids, including esterification, amide formation, and acid-base neutralization.

Esterification

Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) replaces the hydroxyl group (-OH) with an alkoxyl group (-OR'), forming esters.

Example :

This follows a two-step mechanism: protonation of the carbonyl oxygen activates the carbonyl for nucleophilic attack by the alcohol .

Amide Formation

Reaction with amines (e.g., NH₃) forms amides, often requiring heat or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to overcome steric hindrance.

Example :

The reaction involves nucleophilic attack by the amine on the activated carbonyl, followed by elimination of water .

Acid-Base Reactions

Neutralization with bases (e.g., NaOH) forms carboxylate salts:

The acidity is influenced by the electron-withdrawing chlorine atom, which stabilizes the conjugate base .

Reduction

Using strong reducing agents like LiAlH₄ converts the carboxylic acid to a primary alcohol:

This follows a nucleophilic addition mechanism, where hydride transfer reduces the carbonyl group .

Decarboxylation

Heating with a strong base (e.g., NaOH) under high temperatures eliminates CO₂, forming cyclopentane derivatives:

The reaction is favored by the stability of the resulting alkane .

Reactions Involving the Chloride Substituent

The chlorine atom on the cyclopentane ring participates in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The tertiary chlorine atom undergoes substitution via an SN1 mechanism , facilitated by the adjacent carbonyl group, which stabilizes the carbocation intermediate via resonance:

Key Steps :

-

Carbocation Formation : Chloride departs, generating a carbocation adjacent to the carbonyl group.

-

Nucleophilic Attack : A nucleophile (e.g., OH⁻, CN⁻) attacks the carbocation, forming the substitution product2 .

| Nucleophile | Product | Conditions |

|---|---|---|

| Water | 1-Hydroxycyclopentane-1-carboxylic acid | Acidic or neutral aqueous medium |

| Cyanide (CN⁻) | 1-Cyano-cyclopentane-1-carboxylic acid | Polar aprotic solvent (e.g., DMSO) |

| Amide (NH₂⁻) | 1-Amino-cyclopentane-1-carboxylic acid | Basic conditions |

Elimination Reactions

Under strongly basic conditions, elimination of HCl can occur, forming cycloalkenes:

The reaction likely proceeds via an E2 mechanism, where a base abstracts a β-hydrogen as the chloride leaves2.

Mechanistic Insights

The reactivity of the compound is influenced by:

-

Carbocation Stability : The carbocation formed during substitution is stabilized by resonance with the adjacent carbonyl group, favoring SN1 over SN22 .

-

Steric Effects : The bulky cyclopentane ring hinders nucleophilic attack, making SN2 less likely.

-

Electron-Withdrawing Groups : The chlorine atom increases the acidity of the carboxylic acid group, enhancing its reactivity in esterification and amide formation

Scientific Research Applications

1-Chlorocyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chlorocyclopentane-1-carboxylic acid exerts its effects depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and the carboxylic acid group can interact with various molecular targets, leading to different biochemical pathways. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 1-Chlorocyclopentane-1-carboxylic acid with structurally related cyclopentane derivatives:

Biological Activity

1-Chlorocyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a chlorine atom attached to the first carbon. Its molecular formula is . The presence of both the carboxylic acid and halogen functional groups suggests significant potential for reactivity in various chemical transformations, making it of interest in organic synthesis and biological applications.

The unique structure of 1-chlorocyclopentane-1-carboxylic acid allows for diverse chemical reactions, particularly with nucleophiles such as alcohols and amines. This reactivity can lead to the formation of various derivatives that may exhibit distinct biological activities. The compound's halogen substituent also influences its reactivity patterns, which are crucial for predicting biological interactions.

Toxicological Studies

Research indicates that compounds similar to 1-chlorocyclopentane-1-carboxylic acid generally exhibit low toxicity levels. For instance, studies on related carboxylic acids have shown minimal adverse effects in sub-chronic toxicity experiments. A notable study involving dietary exposure in rats revealed no observed adverse effect levels (NOAEL) at doses as high as 2,500 mg/kg body weight per day, suggesting a favorable safety profile for similar compounds .

Pharmacological Effects

The pharmacological effects of 1-chlorocyclopentane-1-carboxylic acid have not been extensively documented; however, its structural analogs have demonstrated various biological activities:

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some related compounds have shown promise in suppressing inflammatory responses, indicating potential therapeutic applications in inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of 1-chlorocyclopentane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclopentane-1-carboxylic acid | Cyclopentane ring, carboxylic acid | Lacks chlorine; more polar and less reactive |

| 1-Bromocyclopentane-1-carboxylic acid | Cyclopentane ring, bromine instead of chlorine | Different halogen may alter reactivity |

| 2-Chlorocyclopentane-2-carboxylic acid | Chlorine at a different position | Potentially different reactivity patterns |

| Cyclohexane-1-carboxylic acid | Cyclohexane ring, carboxylic acid | Larger ring structure; may exhibit different physical properties |

The unique substitution pattern of 1-chlorocyclopentane-1-carboxylic acid affects its chemical reactivity and potential applications compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-Chlorocyclopentane-1-carboxylic acid to maximize yield and purity?

Methodological Answer:

- Synthetic Strategy : Chlorination of cyclopentanecarboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, similar protocols for cyclopropane derivatives involve refluxing with SOCl₂ in dichloromethane .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane).

- Yield Optimization : Control reaction temperature (40–60°C) and stoichiometric excess of chlorinating agent (1.5–2.0 equivalents).

Q. How can 1-Chlorocyclopentane-1-carboxylic acid be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to confirm the cyclopentane ring (δ 1.5–2.5 ppm) and carboxylic acid proton (δ 10–12 ppm). ¹³C NMR should show the carbonyl carbon (δ 170–175 ppm) and C-Cl (δ 45–55 ppm). Compare with analogous cyclopropane-carboxylic acid data .

- IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹).

- X-ray Crystallography : Resolve steric effects of the chlorinated ring and confirm spatial arrangement of substituents .

Q. What safety protocols are critical when handling 1-Chlorocyclopentane-1-carboxylic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite).

- Waste Disposal : Segregate acidic waste and consult institutional guidelines for halogenated compound disposal .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for 1-Chlorocyclopentane-1-carboxylic acid be resolved?

Methodological Answer:

- Standardization : Re-analyze the compound under controlled conditions (e.g., deuterated DMSO for NMR, dry KBr pellets for IR).

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₆H₉ClO₂, exact mass 148.03). Compare with computational predictions (e.g., ACD/Labs or Gaussian) for NMR chemical shifts .

- Data Reproducibility : Ensure synthetic batches are free of byproducts (e.g., dichlorinated isomers) via HPLC-MS .

Q. What computational methods predict the reactivity of the chlorinated cyclopentane ring in nucleophilic substitution reactions?

Methodological Answer:

- DFT Studies : Model the molecule using Gaussian09/B3LYP/6-31G(d) to calculate bond dissociation energies (BDE) and electrostatic potential maps. Predict sites for nucleophilic attack (e.g., C-Cl bond polarization) .

- Kinetic Simulations : Compare activation energies for SN1 vs. SN2 pathways using transition state theory. Validate with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Q. How does steric hindrance from the cyclopentane ring influence the carboxylic acid group’s reactivity?

Methodological Answer:

- Steric Analysis : Use X-ray crystallography or molecular docking to quantify spatial constraints. Compare pKa values with less hindered analogs (e.g., cyclohexane derivatives) via potentiometric titration .

- Reactivity Profiling : Perform esterification reactions with bulky alcohols (e.g., tert-butanol) to assess steric effects on reaction rates .

Q. What strategies enable enantioselective synthesis of 1-Chlorocyclopentane-1-carboxylic acid?

Methodological Answer:

- Chiral Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane ring formation.

- Resolution Techniques : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers. Monitor optical purity via polarimetry or CD spectroscopy .

- Asymmetric Chlorination : Test organocatalytic methods (e.g., cinchona alkaloids) for stereocontrol during chlorination .

Data Contradiction Analysis

Q. How to address conflicting literature reports on the thermal stability of 1-Chlorocyclopentane-1-carboxylic acid?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

- Controlled Replication : Repeat stability studies using purified samples to exclude impurities (e.g., residual solvents) as degradation catalysts .

- Mechanistic Studies : Use GC-MS to identify decomposition products (e.g., cyclopentene or HCl) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.